2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide
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Overview
Description
2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide is a complex organic compound that features an indole nucleus, a triazole ring, and various functional groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide typically involves multiple steps, including the formation of the indole nucleus, the triazole ring, and the subsequent coupling of these moieties. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation and various catalysts for cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps to improve efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, while the triazole ring can interact with enzymes and other proteins, leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin, which also contain the indole nucleus.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain the triazole ring.
Uniqueness
What sets 2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Biological Activity
The compound 2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. It features a diverse structure that includes an indole moiety, a triazole ring, and various aromatic substituents, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H31N3O2, with a molecular weight of approximately 405.53 g/mol. The presence of functional groups such as amino and acetamide plays a crucial role in its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H31N3O2 |
Molecular Weight | 405.53 g/mol |
Structure | Indole, Triazole |
Biological Activity
Preliminary studies indicate that This compound exhibits several promising biological activities:
Ghrelin Receptor Antagonism
One of the most notable activities is its potential as a ghrelin receptor antagonist . This property suggests possible applications in treating obesity and metabolic disorders by modulating appetite and energy balance. Ghrelin is known to stimulate hunger, and antagonizing its receptor could lead to reduced food intake and weight loss .
Anticancer Activity
The indole structure is frequently associated with anticancer properties. Compounds containing indole moieties have shown efficacy in various cancer types due to their ability to interfere with cellular signaling pathways involved in tumor growth .
Antidepressant Effects
Additionally, the compound may exhibit antidepressant-like effects. Indole derivatives are often explored for their influence on serotonin receptors, which are critical targets in the treatment of depression .
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound and its derivatives. For instance:
- Synthesis Methods : The synthesis typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps often include reactions involving the indole scaffold and triazole ring formation .
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit certain cancer cell lines, suggesting its potential as an anticancer agent. Specific IC50 values for various cell lines are yet to be fully established but preliminary results are promising .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Ghrelin Receptor Antagonists : Research on related compounds has shown that antagonism at the ghrelin receptor leads to significant weight loss in animal models, supporting the hypothesis that this compound may have similar effects .
- Indole Derivatives in Cancer Therapy : A study focusing on indole derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways, providing a mechanism for their anticancer activity .
Properties
IUPAC Name |
2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O2/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZELOMMMKWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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